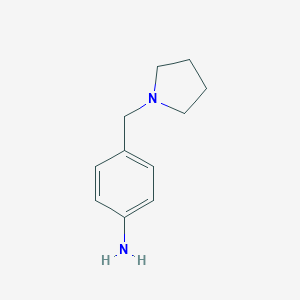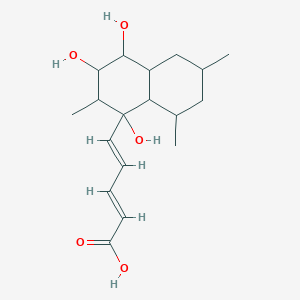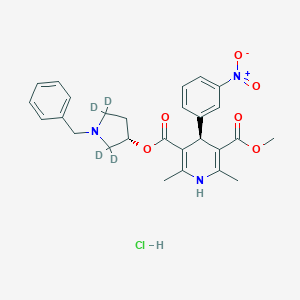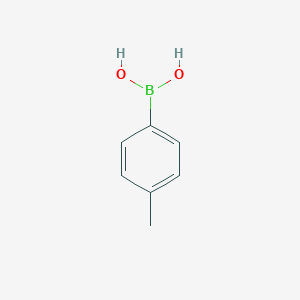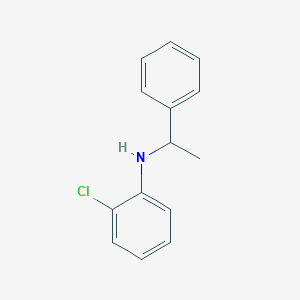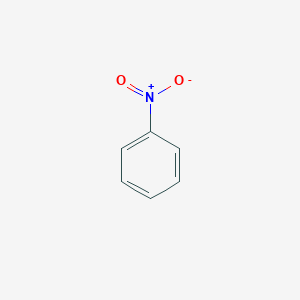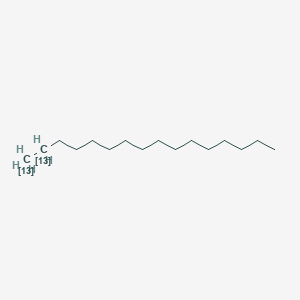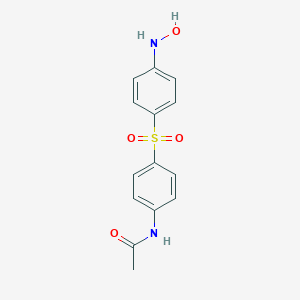
10-Nonadecenoic acid
説明
10-Nonadecenoic acid, also known as cis-10-Nonadecenoic acid, is a monounsaturated fatty acid . It is a C19:1 monounsaturated fatty acid . The empirical formula is C19H36O2 . The CAS number is 73033-09-7 .
Molecular Structure Analysis
The molecular formula of 10-Nonadecenoic acid is C19H36O2 . The average mass is 296.488 Da and the monoisotopic mass is 296.271515 Da . The SMILES string representation is CCCCCCCCC=CCCCCCCCC(O)=O .
Physical And Chemical Properties Analysis
10-Nonadecenoic acid is a liquid at room temperature . It has a molecular weight of 296.49 .
科学的研究の応用
Role in Conjugated Linoleic Acid Production
10-Nonadecenoic acid plays a significant role in the production of conjugated linoleic acid (CLA) in lactobacilli and bifidobacteria. It acts as an intermediate, being first transformed from linoleic acid and then converted to CLA, a compound known for its health benefits. This process, especially in bifidobacteria, is crucial for understanding the synthesis and accumulation of CLA (Gao et al., 2019).
Antiallergic and Anti-Inflammatory Effects
10-Nonadecenoic acid demonstrates antiallergic and anti-inflammatory effects. In a study on NC/Nga mice, a model for atopic dermatitis, feeding with this acid decreased plasma immunoglobulin E levels and skin inflammation. It also influenced the balance of Th1/Th2 cells, suggesting a potential role in immunomodulation and skin health (Kaikiri et al., 2017).
Characterization and Industrial Production
10-Nonadecenoic acid has been characterized for its potential in industrial production. Research shows that it possesses anti-fungal and anti-inflammatory properties, making it an emerging functional fatty acid. Optimized biocatalysis conditions for its production have been explored, highlighting its industrial relevance and potential applications (Peng et al., 2021).
Antifungal Activity
Lactobacilli convert linoleic acid to 10-Nonadecenoic acid, which demonstrates antifungal activity. This conversion impacts cellular membrane physiology and properties, with potential applications in controlling fungal growth and infections (Chen et al., 2016).
Anti-Diabetic Properties
10-Nonadecenoic acid exhibits strong anti-alpha-glucosidase activity, which is relevant in diabetes management. Its inhibitory effect on this enzyme was found to be more potent than some commercially available antidiabetic remedies, suggesting its potential as a natural therapeutic agent for diabetes (Paul et al., 2010).
Safety and Hazards
The safety data sheet for 10-Nonadecenoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
(E)-nonadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWBNGUEWHNQZ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Nonadecenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-tumor mechanisms of 10-Nonadecenoic acid?
A1: While the exact mechanisms are still under investigation, research suggests that 10-Nonadecenoic acid, a long-chain fatty acid found in certain mushrooms like Ganoderma lucidum (Reishi Houshi), might exert anti-tumor effects through several pathways. One proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells, as observed in HL-60 leukemia cells treated with the compound []. Additionally, 10-Nonadecenoic acid may also contribute to anti-tumor activity by inhibiting the production of tumor necrosis factor (TNF) in macrophages, potentially reducing inflammation and tumor growth []. Further research is needed to fully elucidate these mechanisms and their implications for cancer therapy.
Q2: Which sources naturally contain 10-Nonadecenoic acid?
A2: 10-Nonadecenoic acid has been identified in various natural sources. It is a component of the spores of the Ganoderma lucidum mushroom, also known as Reishi Houshi, which is traditionally used for its medicinal properties []. This fatty acid is also found in the fruit and bark of the red monkey kola (Cola millenii K. Schum) [], a plant native to Africa. Furthermore, Euphorbia altotibetica [], and Eichhornia crassipes leaves [] have been reported to contain this compound.
Q3: How does the chain length of unsaturated fatty acids affect their inhibition of gastric H+,K(+)-ATPase?
A3: Studies have demonstrated a relationship between the carbon chain length of unsaturated fatty acids and their ability to inhibit gastric H+,K(+)-ATPase, an enzyme crucial for stomach acid secretion []. Research indicates that there's an optimal chain length for this inhibitory effect, with 10-nonadecenoic acid (C19:1) exhibiting the most potent inhibition among the cis-unsaturated fatty acids with one double bond tested []. This suggests that the carbon chain length plays a crucial role in the interaction with the enzyme, potentially through hydrophobic interactions [].
Q4: How do the chemical structures of 10-nonadecenoic acid and similar fatty acids influence their inhibitory effects on gastric H+,K(+)-ATPase?
A4: The structure of unsaturated fatty acids significantly impacts their ability to inhibit gastric H+,K(+)-ATPase []. Specifically, cis-unsaturated fatty acids, like 10-nonadecenoic acid, exhibit greater potency compared to their corresponding trans-isomers []. Furthermore, modifying the carboxylic acid group of these fatty acids can alter their inhibitory activity. For instance, esterifying the acid moiety leads to decreased inhibition, while converting it to an alcohol or amide doesn't significantly affect activity []. This suggests that both the carbon chain and the terminal functional group contribute to binding and interaction with the H+,K(+)-ATPase enzyme.
Q5: What analytical techniques are employed to identify and quantify 10-Nonadecenoic acid in natural sources?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique to analyze the fatty acid composition of various samples, including 10-nonadecenoic acid [, , , , , , ]. This method involves separating the fatty acids based on their volatility and then identifying them based on their unique mass-to-charge ratios. The technique allows for both qualitative identification and quantitative determination of 10-nonadecenoic acid in complex mixtures extracted from natural sources.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
